Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dibromo-4-iodopyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity .
Comparison with Similar Compounds
- Ethyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate
- Ethyl 5-bromo-4-fluoro-1H-pyrazole-3-carboxylate
- Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Comparison: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and iodine atomsFor example, the iodine atom can participate in specific types of coupling reactions that may not be as efficient with chlorine or fluorine .
Properties
Molecular Formula |
C6H6BrIN2O2 |
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Molecular Weight |
344.93 g/mol |
IUPAC Name |
ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrIN2O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2H2,1H3,(H,9,10) |
InChI Key |
LBDNEHYPHIEZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1I)Br |
Origin of Product |
United States |
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